molecular formula C23H26N4OS B2989524 N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide CAS No. 1115309-44-8

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

Cat. No. B2989524
CAS RN: 1115309-44-8
M. Wt: 406.55
InChI Key: AVYFTJZYDXEXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 is a selective inhibitor of fibroblast growth factor receptor 1 (FGFR1) and has been shown to inhibit the growth of tumor cells that overexpress FGFR1.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide is a selective inhibitor of FGFR1, which is a member of the fibroblast growth factor receptor family. FGFR1 is involved in cell proliferation, differentiation, and survival, and is overexpressed in many types of cancer. N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide binds to the ATP-binding site of FGFR1 and inhibits its activity, which leads to the inhibition of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has been shown to inhibit the growth of tumor cells that overexpress FGFR1, both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has minimal effects on normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has several advantages for use in lab experiments. It is a selective inhibitor of FGFR1, which makes it useful for studying the role of FGFR1 in cancer progression. It has also been optimized for purity and yield, which makes it easier to use in experiments. However, N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may vary depending on the specific cancer cell line being studied. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide. One area of interest is the development of more potent and selective FGFR1 inhibitors that can be used in cancer therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to FGFR1 inhibition. Additionally, N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide may have potential applications in other diseases that involve FGFR1, such as bone disorders and cardiovascular disease.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with piperidine and 3,5-dimethylphenylboronic acid to form the intermediate 2-(piperidin-1-yl)quinazolin-4-amine. This intermediate is then reacted with thioacetic acid to form the final product, N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide. The synthesis of N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has been optimized to improve its yield and purity for use in scientific research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of tumor cells that overexpress FGFR1, which is a common feature of many types of cancer. N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide has been tested in preclinical studies using various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and improving survival rates.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-12-17(2)14-18(13-16)24-21(28)15-29-22-19-8-4-5-9-20(19)25-23(26-22)27-10-6-3-7-11-27/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYFTJZYDXEXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide

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